methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate
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Overview
Description
The compound “methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate” is an organic compound containing a cyano group (-CN), a phenyl group (C6H5-), and a methyl ester group (-COOCH3). The presence of the diene (two carbon-carbon double bonds) in the structure suggests that it might participate in reactions typical of conjugated dienes, such as Diels-Alder reactions .
Molecular Structure Analysis
The compound contains a conjugated system (alternating single and double bonds), which may give it unique optical and electronic properties. The cyano group is a strong electron-withdrawing group, which would increase the acidity of any protons on the carbon adjacent to it .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The cyano group can undergo hydrolysis to form a carboxylic acid. The carbon-carbon double bonds in the diene could participate in addition reactions or cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of the cyano group, phenyl group, and ester group in this compound would likely make it polar and potentially capable of participating in hydrogen bonding .Scientific Research Applications
Antifungal Potential
Cinnamal derivatives, including 2-cyano-5-phenylpenta-2,4-dienoic acid, have shown significant antifungal potential against Alternaria alternata. The study highlighted one compound, 2-(3-phenylallylidene) malononitrile, exhibiting promising antifungal activity, comparable to standard fungicides (Mehton, Rai, & Sharma, 2009).
Chemical Reactions and Synthesis
Research has explored the chemical behavior of ethyl 2-(N,N-dimethylamino)penta-2,4-dienoate, leading to the formation of methyl N-methyl-2-(2-propenyl)-3-cyano-pyrrolidine-2-carboxylate, demonstrating unique [3+2]-atoms cycloaddition reactions (Bourhis & Vercauteren, 1994).
Inhibition of Root Gravitropism
(2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) has been identified as a selective inhibitor of root gravitropic bending in lettuce radicles. The study emphasizes the importance of the (2Z,4E)-diene unit, the aromatic ring, and the carboxylic acid moiety for potent inhibitory activity (Shindo et al., 2020).
Modulation of Piezochromic Fluorescence
Piezochromic molecules, including (2Z,4E)-2-(4-(Diphenylamino)phenyl)-5-phenylpenta-2,4-dienenitrile, have been synthesized and studied for their tunable fluorescence behavior under pressure. This research contributes to understanding intramolecular charge-transfer properties (Man et al., 2019).
Future Directions
properties
IUPAC Name |
methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)12(10-14)9-5-8-11-6-3-2-4-7-11/h2-9H,1H3/b8-5+,12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGMHVHTDDLNEA-VQDMZCOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC=CC1=CC=CC=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C=C\C1=CC=CC=C1)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate |
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